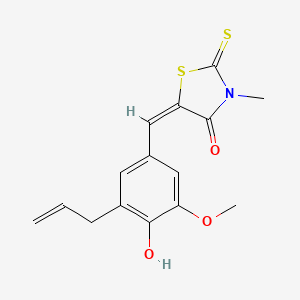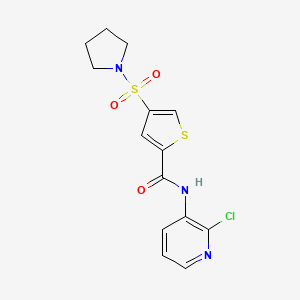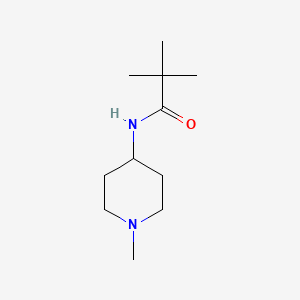![molecular formula C16H26N2O2S B5205329 methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate, also known as Methyl-Synephrine-Thiocarbamate (MSTC), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSTC is a derivative of synephrine, a naturally occurring compound found in citrus fruits, and has been shown to possess a range of biological activities.
Mécanisme D'action
The exact mechanism of action of MSTC is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases. Finally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MSTC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, it has been shown to induce apoptosis in cancer cells, which can help to prevent the spread of cancer. Finally, it has been investigated for its potential use in improving cognitive function due to its ability to cross the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MSTC in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain. Additionally, it has been shown to possess a range of biological activities, which makes it a versatile compound for use in various experiments. However, one of the limitations of using MSTC in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are numerous future directions for research on MSTC. One potential direction is to investigate its potential use as a drug delivery system for the treatment of brain diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate its potential toxicity and safety profile.
Méthodes De Synthèse
MSTC can be synthesized through a multi-step process starting with the reaction of synephrine with ethylene diamine to form the corresponding diethylamine. The diethylamine is then reacted with carbon disulfide to form the corresponding thiocarbamate. Finally, the thiocarbamate is reacted with methyl iodide to form MSTC.
Applications De Recherche Scientifique
MSTC has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-3-17-15(21)18-13(14(19)20-2)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,3-9H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAQSCDGSFFHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)

![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)




![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)
![2-ethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)